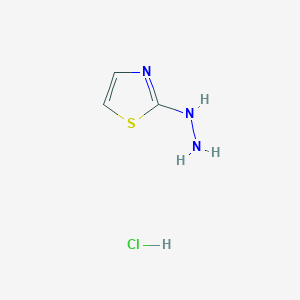

2-Hydrazinylthiazole hydrochloride

描述

属性

IUPAC Name |

1,3-thiazol-2-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S.ClH/c4-6-3-5-1-2-7-3;/h1-2H,4H2,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIIZQIBWCMWRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624713 | |

| Record name | 2-Hydrazinyl-1,3-thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30216-52-5 | |

| Record name | Thiazole, 2-hydrazinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30216-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinyl-1,3-thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Hantzsch Thiazole Synthesis Method

The classical and widely used approach for synthesizing hydrazinylthiazole derivatives, including 2-Hydrazinylthiazole hydrochloride, is based on the Hantzsch thiazole synthesis protocol. This involves the reaction of thiosemicarbazones with α-halo carbonyl compounds.

- Step 1: Formation of thiosemicarbazone by condensation of thiosemicarbazide with an aromatic aldehyde or ketone.

- Step 2: Cyclization of the thiosemicarbazone with α-halo carbonyl derivatives (e.g., α-bromoacetophenone) in ethanol under reflux conditions.

| Parameter | Details |

|---|---|

| Solvent | Absolute ethanol |

| Temperature | Reflux (approx. 78 °C) |

| Reaction time | 4–5 hours |

| Molar ratio | 1:1 (thiosemicarbazone : α-halo carbonyl) |

| Work-up | Precipitation on crushed ice, filtration, washing, vacuum drying |

- Reaction progress monitored by Thin Layer Chromatography (TLC).

- Products isolated as solids with good purity.

- NMR characterization confirms the structure.

This method yields hydrazinylthiazole derivatives efficiently and has been adapted for fluorinated analogs as well.

Two-Step Modified Hantzsch Protocol

This method involves a two-step sequence with intermediate isolation:

- Step 1: Condensation of aromatic aldehydes with thiosemicarbazide in ethanol under reflux for 2 hours to form thiosemicarbazones.

- Step 2: Cyclization of thiosemicarbazones with α-halo carbonyl derivatives at room temperature for 20–24 hours.

| Step | Solvent | Temperature | Time | Yield Range |

|---|---|---|---|---|

| 1 | Ethanol | Reflux | 2 hours | Intermediate |

| 2 | Ethanol | Room temp | 20–24 hours | 42–81% |

- Use of greener solvent (ethanol).

- Flexibility in α-halo carbonyl derivatives.

- Good overall yields.

Industrial Scale Preparation Considerations

Industrial synthesis often mirrors laboratory methods but emphasizes scalability, efficiency, and purity.

- Use of continuous flow reactors to improve reaction control and throughput.

- Automated systems for reagent addition and temperature control.

- Purification via recrystallization or chromatography to achieve high purity.

- Typical solvents include ethanol or methanol; bases such as sodium hydroxide or potassium carbonate may be used to facilitate reactions.

- Heating under reflux conditions for several hours is common to ensure complete conversion.

These methods ensure reproducibility and high yield suitable for commercial production.

Summary Table of Preparation Methods

| Method | Solvent | Temperature | Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Hantzsch Thiazole Synthesis | Ethanol | Reflux (78 °C) | 4–5 hours | Not specified (good) | Well-established, simple | Requires reflux, moderate time |

| Catalyst-Free Ultrasound-Assisted | Water | Room temperature | 50–120 minutes | 82–95 | Green solvent, mild, catalyst-free | Longer reaction, purification needed |

| Two-Step Modified Hantzsch | Ethanol | Reflux + room temp | 2 h + 20–24 h | 42–81 | Greener solvent, flexible | Long total reaction time |

| Industrial Scale | Ethanol/Methanol | Reflux | Several hours | High (optimized) | Scalable, automated | Requires specialized equipment |

Research Findings and Analysis

- The Hantzsch method remains the cornerstone for synthesizing hydrazinylthiazole derivatives due to its reliability and relatively straightforward procedure.

- Ultrasound-assisted catalyst-free synthesis offers a greener alternative with competitive yields and milder conditions, though it demands longer reaction times and chromatographic purification.

- Modifications to the classical methods, such as stepwise condensation and cyclization, allow for better control over product formation and accommodate a variety of α-halo carbonyl compounds, enhancing structural diversity.

- Industrial processes adapt these methods with automation and continuous flow to maximize efficiency and product purity.

化学反应分析

Condensation with Carbonyl Compounds

The hydrazine moiety reacts with aldehydes/ketones to form hydrazones, a key step in synthesizing bioactive thiazole derivatives.

Example Reaction:

2-Hydrazinylthiazole hydrochloride + 4-Methoxybenzaldehyde → Hydrazone derivative

Conditions :

-

Solvent: Ethanol

-

Temperature: Reflux (78°C)

-

Catalyst: None

-

Reaction Time: 2–4 hours

Key Data :

| Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylidene)hydrazinyl | 78 |

This reaction forms thiosemicarbazones, which are precursors for antimicrobial and antiglycation agents .

Cyclization Reactions

The compound participates in Hantzsch thiazole synthesis to form fused or substituted thiazoles.

Example Reaction:

This compound + α-Chloroacetylacetone → Acetylthiazole derivative

Conditions :

-

Solvent: Ethanol

-

Temperature: Reflux

-

Reaction Time: 4–6 hours

Key Outcomes :

-

Intermediate 5B tautomerizes into a cyclized thiazole structure .

-

Products exhibit α-amylase inhibition (e.g., compound 3h , IC₅₀ = 5.14 μM) .

Reactions with Hydrazonoyl Chlorides

The hydrazine group undergoes nucleophilic substitution with hydrazonoyl chlorides to form bis-thiazole derivatives.

Example Reaction:

This compound + Phenylhydrazonoyl chloride → Ethylidene hydrazine bis-thiazole

Conditions :

-

Solvent: Acetic acid

-

Temperature: Reflux (110°C)

-

Reaction Time: 4 hours

Key Data :

| Product | Bioactivity (IC₅₀) | Reference |

|---|---|---|

| Bis-thiazole 10a | Antiglycation: 0.393 mg/mL | |

| Bis-thiazole 13a | Antioxidant activity |

These derivatives demonstrate strong binding interactions with enzymes (e.g., α-amylase) via H-bonding and van der Waals forces .

Formation of Thiosemicarbazones

Reaction with thiosemicarbazide yields thiosemicarbazone derivatives, critical for antimycobacterial applications.

Example Reaction:

This compound + Thiosemicarbazide → Thiosemicarbazone

Conditions :

-

Solvent: Ethanol

-

Temperature: Reflux

-

Reaction Time: 2 hours

Key Findings :

-

Products like 7 (C₁₅H₁₈N₆OS₂) show minimal hemolytic activity (<5% erythrocyte lysis) .

-

Active against Mycobacterium tuberculosis (MIC = 6.40–7.14 μM) .

Example Reaction:

This compound + Ethyl-2-chloroacetoacetate → Ethyl-5-methylthiazole-4-carboxylate

Conditions :

-

Solvent: Ethanol

-

Temperature: Reflux

-

Reaction Time: 3 hours

Key Data :

| Intermediate | Conversion Product | Bioactivity |

|---|---|---|

| 3 | Thiazole-4-carboxylate | Anti-inflammatory |

| 4 | Thiazole-4-carbohydrazide | Antibacterial (MIC = 12.5 μM) |

Structural Confirmation Techniques

Synthetic products are validated via:

科学研究应用

Antimycobacterial Activity

One of the prominent applications of 2-hydrazinylthiazole derivatives is their potential as antimycobacterial agents against Mycobacterium tuberculosis (Mtb). Recent studies have synthesized various derivatives of 2-hydrazinylthiazole, which were evaluated for their efficacy against Mtb. For instance, a study reported that several pyridine-appended 2-hydrazinylthiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 6.40 to 7.14 μM against the H37Rv strain of Mtb, demonstrating promising antimycobacterial activity . Furthermore, the cytotoxicity assays indicated that some compounds were non-toxic to human embryonic kidney cells, suggesting their potential for further development as safe therapeutic agents .

Anticancer Properties

Another significant application of 2-hydrazinylthiazole derivatives is in anticancer research . A series of studies have focused on evaluating the cytotoxic effects of these compounds against various cancer cell lines. For example, one study assessed the anticancer activity of 3-substituted-2,3-dihydrothiazole derivatives against 59 distinct human tumor cell lines. The results indicated that certain derivatives showed substantial growth inhibition (GI) percentages, particularly against leukemia and colon cancer cell lines . Notably, compounds with IC50 values between 6.9 and 11.2 µM were comparable to established drugs like Doxorubicin, highlighting their potential as effective anticancer agents .

Antiviral Activity

The antiviral potential of thiazole derivatives, including those based on the 2-hydrazinylthiazole scaffold, has also been explored. Recent findings indicate that certain thiazole derivatives act as inhibitors of flavivirus proteases, showing activity against Dengue Virus (DENV) and Japanese Encephalitis Virus (JEV). These compounds demonstrated IC50 values below 25 µM and inhibited viral RNA replication effectively, especially at later stages of infection . This suggests a promising direction for developing antiviral therapeutics based on hydrazinothiazole structures.

Anticonvulsant Effects

In addition to antimicrobial and anticancer properties, some thiazole derivatives have been investigated for their anticonvulsant effects . A study synthesized various thiazole-integrated compounds and evaluated them in seizure models, finding that specific analogues provided significant protection against induced seizures . This opens avenues for further research into hydrazinothiazole derivatives as potential treatments for epilepsy.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of 2-hydrazinylthiazole derivatives is crucial for optimizing their biological activities. SAR studies have identified key substituents that enhance the efficacy and selectivity of these compounds against target pathogens or cancer cells. For instance, modifications at specific positions on the thiazole ring have been correlated with increased potency in both antimycobacterial and anticancer assays .

Summary Table of Applications

| Application | Target Organism/Cell Line | Key Findings |

|---|---|---|

| Antimycobacterial | Mycobacterium tuberculosis | MIC: 6.40–7.14 μM; Non-toxic to HEK293t cells |

| Anticancer | Various human tumor cell lines | IC50: 6.9–11.2 µM; Comparable to Doxorubicin |

| Antiviral | Dengue Virus & Japanese Encephalitis | IC50 < 25 µM; Inhibits viral RNA replication |

| Anticonvulsant | Seizure models | Significant protection in seizure tests |

作用机制

The mechanism of action of 2-hydrazinylthiazole hydrochloride involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, it binds to bacterial enzymes, inhibiting their function and leading to cell death . In the case of its potential chemotherapeutic effects, it targets the KasA protein of Mycobacterium tuberculosis, disrupting the synthesis of mycolic acids essential for the bacterial cell wall .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 2-hydrazinylthiazole hydrochloride, such as thiazole, benzothiazole, or imidazoline cores, but differ in substituents and pharmacological profiles.

Table 1: Comparative Analysis of this compound and Analogues

Pharmacological Activity Comparison

- Cytotoxicity : Active 2-hydrazinylthiazole derivatives (e.g., 3b , 8b ) show >85% cell viability in HEK293t cells, whereas Tizanidine HCl has dose-dependent sedative effects .

- Mechanistic Targets: 2-Hydrazinylthiazole derivatives bind to Mtb KasA protein with -5.27 to -6.23 kcal/mol affinity, suggesting enzyme inhibition . In contrast, Idazoxan HCl targets α₂-adrenoceptors .

Physicochemical Properties

- Melting Points : Derivatives of 2-hydrazinylthiazole exhibit a broad mp range (107–188°C ), reflecting substituent effects . Tizanidine HCl decomposes at higher temperatures (~280°C) due to its complex aromatic structure .

- Solubility: 2-Hydrazinylthiazole HCl is likely polar and water-soluble (hydrochloride salt), whereas 3-methyl-2-benzothiazolinone hydrazone HCl is used in aqueous analytical assays .

生物活性

2-Hydrazinylthiazole hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its derivatives have been synthesized through various methods, including one-pot reactions involving thiosemicarbazones and arylglyoxals . The synthesis of 2-hydrazinylthiazole derivatives often employs environmentally friendly protocols, enhancing their appeal for pharmaceutical applications.

Antimicrobial Activity

Antibacterial Properties

Research indicates that 2-hydrazinylthiazole derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL for different derivatives against these bacteria .

Antifungal Activity

The antifungal potential of 2-hydrazinylthiazole derivatives has also been explored. Notably, compounds such as 2-hydrazinyl-4-phenyl-1,3-thiazole showed promising activity against Candida albicans, with MIC values significantly lower than those of standard antifungal agents like fluconazole . The presence of hydrazine substituents is believed to enhance their antifungal efficacy by improving membrane penetration.

Anticancer Activity

In Vitro Studies

The anticancer properties of 2-hydrazinylthiazole derivatives have been evaluated against various cancer cell lines. For example, compounds were tested against HepG2 (liver carcinoma), HCT-116 (colorectal carcinoma), and MDA-MB-231 (breast carcinoma) cell lines using the MTT assay. Results indicated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutic agents like cisplatin, suggesting their potential as novel anticancer drugs .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the thiazole ring can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups at the ortho position on the phenyl ring has been associated with enhanced anticancer activity .

Antioxidant Activity

In addition to antimicrobial and anticancer properties, 2-hydrazinylthiazole derivatives demonstrate notable antioxidant activities. These compounds have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity is often evaluated using assays such as DPPH and ABTS radical scavenging tests .

Case Studies

- Antitubercular Activity : A series of 2-hydrazinylthiazole derivatives were synthesized and tested for their inhibitory effects against Mycobacterium tuberculosis. Several compounds displayed potent antitubercular activity in vitro, marking them as potential candidates for further development in tuberculosis treatment .

- Leishmanicidal Activity : A study focused on the leishmanicidal effects of thiazole derivatives revealed that certain compounds exhibited significant activity against Leishmania infantum, with low cytotoxicity towards mammalian cells. This highlights their potential as therapeutic agents for leishmaniasis .

Data Tables

| Activity Type | Tested Compounds | Target Organism/Cell Line | IC50/MIC Values |

|---|---|---|---|

| Antibacterial | Various 2-hydrazinylthiazoles | S. aureus, E. coli | 16 - 128 µg/mL |

| Antifungal | 2-hydrazinyl-4-phenyl-1,3-thiazole | C. albicans | 3.9 - 7.81 µg/mL |

| Anticancer | Selected derivatives | HepG2, HCT-116, MDA-MB-231 | <10 µM (varied by compound) |

| Antioxidant | Various | Free radical assays (DPPH/ABTS) | Significant scavenging effect |

常见问题

Basic: What synthetic methodologies are recommended for preparing 2-hydrazinylthiazole derivatives?

Answer:

The Hantzsch thiazole synthesis is a foundational method for synthesizing 2-hydrazinylthiazole derivatives. Key steps include:

- Reagents : Cyclocondensation of thiourea derivatives with α-haloketones or α-halocarboxylic acids under acidic conditions .

- Optimization : Adjusting reaction temperature (typically 60–80°C) and solvent polarity (e.g., ethanol or DMF) to enhance yield. Sodium borohydride or hydrogen peroxide may be used for intermediate reduction/oxidation .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: How should researchers characterize 2-hydrazinylthiazole hydrochloride and validate purity?

Answer:

Use a combination of analytical techniques:

- TLC : Monitor reaction progress using silica plates with UV visualization (e.g., chloroform:methanol 9:1) .

- NMR : Confirm structure via -NMR (δ 8.2–9.0 ppm for hydrazine protons) and -NMR (thiazole C-2 at ~165 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] for CHNSCl: 136.58 g/mol) .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Storage : Keep in airtight, light-protected containers at 2–8°C to prevent hydrolysis .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.

- Decontamination : Neutralize spills with 5% sodium bicarbonate solution .

Advanced: How can researchers evaluate the antimycobacterial activity of 2-hydrazinylthiazole derivatives?

Answer:

- In Vitro Assays : Use Luciferase Reporter Phage (LRP) assays against Mycobacterium tuberculosis H37Rv. Measure MIC values (e.g., 6.40–7.14 mM for active derivatives) .

- Cytotoxicity Screening : Test on HEK293t cells via MTT assay. Active compounds (e.g., 3b, 8b) should retain >85% cell viability .

- Data Interpretation : Compare MIC values with cytotoxicity to identify selective inhibitors.

Advanced: What computational strategies predict the binding affinity of 2-hydrazinylthiazole derivatives?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with Mtb KasA protein (PDB ID: 1U9Z). Focus on hydrogen bonds with Thr and hydrophobic interactions with Val .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Calculate binding free energies (ΔG = -5.27 to -6.23 kcal/mol) via MM-PBSA .

Advanced: How to resolve contradictions between biological activity and cytotoxicity data?

Answer:

- Dose-Response Analysis : Perform IC and CC assays to establish therapeutic indices.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO) to enhance target selectivity. Monitor ADMET properties via SwissADME .

Advanced: What strategies optimize synthetic yields of this compound?

Answer:

- Reagent Stoichiometry : Maintain a 1:1.2 molar ratio of thiourea to α-bromoketone to minimize side products .

- Microwave-Assisted Synthesis : Reduce reaction time (15–30 min vs. 6–8 hr) and improve yield by 20–30% .

- Workup : Acidify the reaction mixture (pH 2–3) to precipitate the hydrochloride salt .

Advanced: How to validate analytical methods for quantifying 2-hydrazinylthiazole derivatives?

Answer:

- HPLC Validation : Use a C18 column, isocratic elution (acetonitrile:buffer, 70:30), and UV detection at 254 nm. Validate linearity (R > 0.99), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) .

- Spectrophotometry : Calibrate UV-Vis at λ = 280 nm. Confirm Beer-Lambert compliance across 0.5–50 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。